Vinyl-T-butyldimethylsilane
Overview
Description
Vinyl-T-butyldimethylsilane is a common organosilicon compound with the chemical formula C8H18Si . It is a colorless liquid with a distinct smell at room temperature . This compound is known for its good thermal stability and solubility in various organic solvents such as alcohols, ethers, and aromatic hydrocarbons . It is widely used as an intermediate in organic synthesis and plays a crucial role in the fields of coatings, sealants, plastics, and rubber .
Mechanism of Action
Target of Action
This compound is a chemical intermediate . It is used in various chemical reactions as a reagent. The primary targets of this compound are the reactants it interacts with in these chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with these reactants in chemical reactions. It can participate in various types of reactions, such as silylation , where it can donate or accept a silyl group. The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the reactants involved .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the chemical reactions it participates in. For example, in a silylation reaction, this compound can affect the pathway by introducing a silyl group into the reaction . The downstream effects of this can include changes in the properties of the reactants, such as their reactivity or stability .
Pharmacokinetics
Its physical and chemical properties, such as its state of matter (it is a liquid ) and its molecular formula (C8H18Si ), can impact its behavior in a reaction system, including its solubility, reactivity, and how it is handled or removed from the system .
Result of Action
The molecular and cellular effects of this compound’s action are the changes it induces in the reactants it interacts with. For example, in a silylation reaction, the introduction of a silyl group can change the reactivity of the reactant, potentially enabling further chemical transformations .
Preparation Methods
Vinyl-T-butyldimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of methyl chlorosilane with tert-butyl acrylate under anhydrous and oxygen-free conditions . The reaction is typically carried out at low temperatures to ensure high yield and purity . Industrial production methods often involve the rearrangement reaction of tert-butylchlorodimethylsilane and methyldichlorosilane under the catalysis of Lewis acid at temperatures between 35 to 45°C . The product is then purified through rectification to obtain high-purity this compound .
Chemical Reactions Analysis
Vinyl-T-butyldimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can convert this compound into corresponding silane derivatives.
Common reagents used in these reactions include palladium on carbon for catalytic processes, and conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions include various silane and siloxane derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Vinyl-T-butyldimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: It acts as a protecting group for functional groups such as alcohols, amines, and carboxylic acids, allowing for selective reactions on other parts of the molecule.
Polymer Chemistry: It is used to modify polymers by introducing vinyl groups or bulky t-butyldimethylsilyl groups, enhancing properties like solubility, reactivity, and thermal stability.
Organic-Inorganic Hybrid Materials: It is employed in the synthesis of hybrid materials, combining the properties of organic and inorganic components for unique functionalities.
Drug Discovery: It serves as an intermediate in the synthesis of complex molecules for pharmaceutical research.
Comparison with Similar Compounds
Vinyl-T-butyldimethylsilane is unique due to its combination of a vinyl group and a bulky t-butyldimethylsilyl group. Similar compounds include:
Trimethylsilyl Ethylene: Lacks the bulky tert-butyl group, leading to different reactivity and stability.
Vinyltrimethylsilane: Contains a trimethylsilyl group instead of the t-butyldimethylsilyl group, affecting its steric and electronic properties.
Tert-Butyldimethylsilyl Chloride: Used primarily as a silylation reagent but lacks the vinyl group, making it less versatile in certain applications.
This compound stands out due to its ability to introduce both vinyl and bulky silyl groups, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
tert-butyl-ethenyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si/c1-7-9(5,6)8(2,3)4/h7H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZBTPXXULUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546587 | |
Record name | tert-Butyl(ethenyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24858-02-4 | |
Record name | tert-Butyl(ethenyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl-tert-butyldimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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